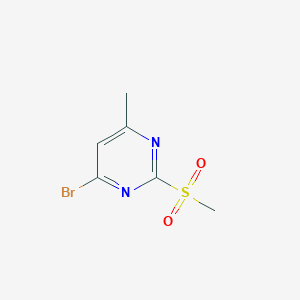

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine

CAS No.: 1823552-17-5

Cat. No.: VC2587331

Molecular Formula: C6H7BrN2O2S

Molecular Weight: 251.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823552-17-5 |

|---|---|

| Molecular Formula | C6H7BrN2O2S |

| Molecular Weight | 251.1 g/mol |

| IUPAC Name | 4-bromo-6-methyl-2-methylsulfonylpyrimidine |

| Standard InChI | InChI=1S/C6H7BrN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3 |

| Standard InChI Key | MDMHOMWYCHBDBX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)S(=O)(=O)C)Br |

| Canonical SMILES | CC1=CC(=NC(=N1)S(=O)(=O)C)Br |

Introduction

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It features a pyrimidine ring with a bromine atom at the 4-position, a methyl group at the 6-position, and a methylsulfonyl group at the 2-position. This compound is of interest in medicinal chemistry due to its potential as a building block for synthesizing biologically active molecules.

Reactivity Features:

-

Nucleophilic Substitution: The bromine atom is a reactive site for nucleophilic substitution, allowing the formation of new bonds with nucleophiles.

-

Methylsulfonyl Group Transformations: This group can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Synthesis Methods

The synthesis of 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine typically involves introducing bromine and methylsulfonyl groups onto a pyrimidine scaffold. Reaction conditions must be carefully controlled to optimize yields and minimize by-products.

Synthetic Routes:

-

Introduction of Bromine and Methylsulfonyl Groups: This involves specific chemical reactions that add these groups to the pyrimidine ring.

-

Use of Catalysts and Solvents: Various catalysts and solvents can be used to facilitate the desired transformations effectively.

Biological and Medicinal Applications

Pyrimidine derivatives, including 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine, are of interest in medicinal chemistry due to their potential biological activities. These compounds can serve as scaffolds for drug development, targeting various biological pathways.

Potential Applications:

-

Pharmaceuticals: Derivatives of this compound may exhibit enhanced pharmacological properties, such as improved binding affinity or selectivity for biological targets.

-

Kinase Inhibitors: Similar compounds have shown potential as inhibitors of kinases, which are critical in cell signaling pathways related to cancer progression.

Similar Compounds

Several compounds share structural similarities with 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine, including other brominated and methylsulfonylated pyrimidines.

Similar Compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-Bromo-2-methylthiopyrimidine | - | 0.77 |

| 5-Bromo-4-methyl-2-(methylthio)pyrimidine | - | 0.68 |

| 4-Bromo-6-(methylthio)pyrimidine | - | 0.67 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume